molecular formula C18H19N3O3S2 B2535865 N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 899965-35-6

N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2535865
CAS No.: 899965-35-6
M. Wt: 389.49
InChI Key: QOOFHTYSCBIWHG-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine dioxide core (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl) linked via a sulfanyl group to an acetamide scaffold substituted with a 3,5-dimethylphenyl group.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-4-5-16-15(9-11)20-18(21-26(16,23)24)25-10-17(22)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOFHTYSCBIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and possible therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiadiazine core, which is characterized by the presence of both sulfur and nitrogen atoms within a heterocyclic structure. The specific configuration of the N-(3,5-dimethylphenyl) and 6-methyl substituents enhances its chemical reactivity and biological potential.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₂O₂S
CAS NumberNot available

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of acetamide have shown effectiveness in reducing lipid peroxidation and scavenging free radicals. A study demonstrated that related compounds could inhibit lipid peroxidation by up to 98% at certain concentrations .

Enzyme Inhibition

Research into enzyme inhibition has revealed that compounds like this compound may inhibit specific enzymes involved in inflammatory pathways. For example, soybean lipoxygenase inhibition assays showed promising results for structurally similar compounds .

Neuroprotective Effects

Neuroprotective properties have been observed in related acetamide compounds. One study found that certain derivatives provided protection against oxidative stress in neuronal cell lines (PC12 cells), suggesting potential applications in neurodegenerative diseases . This property could be attributed to the benzothiadiazine core's ability to modulate oxidative stress responses.

Cytotoxicity

While exploring the cytotoxic effects of related compounds, it was noted that some exhibited low cytotoxicity levels while maintaining protective effects against cellular damage. This balance is crucial for developing therapeutic agents with minimal side effects .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, various derivatives were tested for their ability to inhibit lipid peroxidation. The results indicated that certain modifications to the acetamide structure significantly enhanced antioxidant activity.

CompoundLipid Peroxidation Inhibition (%) at 100 µM
Compound A74.4%
Compound B93.1%
Compound C98.1%

Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition was performed using soybean lipoxygenase as a target. The following IC50 values were noted for selected compounds:

CompoundIC50 (µM)
Compound D55
Compound E27

These findings suggest that structural modifications can significantly influence biological activity.

Comparison with Similar Compounds

Core Heterocyclic Systems

Benzothiadiazine Dioxide vs. Benzothiazole Derivatives
The target compound’s benzothiadiazine dioxide core distinguishes it from benzothiazole derivatives (e.g., compounds 3a–5g in ). Key differences include:

Feature Target Compound Benzothiazole Derivatives (e.g., 5d, 5e)
Core Structure Bicyclic (two N, one S, sulfone groups) Monocyclic (one N, one S)
Electronic Effects Electron-withdrawing sulfone group Moderate electron-withdrawing sulfur
Bioactivity Implications Potential for unique receptor interactions Known anti-inflammatory/antibacterial activities

The sulfone group in the target compound may enhance metabolic stability compared to benzothiazoles, though this requires experimental validation.

Acetamide Linker and Substituent Effects

Comparison with Phenoxyacetamide Analogs () The compound in -(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide, shares an acetamide backbone but differs in substituents:

Feature Target Compound Phenoxyacetamide Analog ()
Linker Group Sulfanyl Phenoxy
Substituents 3,5-dimethylphenyl 4-bromo-3,5-dimethylphenoxy, hydroxymethyl
Potential Bioactivity Unknown (hypothesized antimicrobial) Unreported, but bromine may enhance lipophilicity

The sulfanyl group in the target compound could improve thiol-mediated binding compared to the ether linkage in phenoxyacetamides .

Anti-inflammatory and Antibacterial Potential

Benzothiazole derivatives (e.g., 5d) exhibit notable anti-inflammatory and antibacterial activities, with compound 5d showing the highest potency in . While the target compound’s benzothiadiazine core is structurally distinct, the shared sulfur-containing heterocycle suggests possible overlap in mechanisms (e.g., inhibition of cyclooxygenase or bacterial enzyme systems).

Analgesic Activity

Compound 5e (benzothiazole derivative) demonstrated superior analgesic activity in . The acetamide linkage in the target compound may similarly modulate pain pathways, but the dimethylphenyl group’s steric bulk could alter receptor affinity .

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